trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate
Description
Trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium; sulfate is a fluorinated quaternary ammonium salt with a sulfonate counterion. Its structure features a perfluorobutyl chain (C4F9) linked via a sulfonylamino group to a trimethylammonium-propyl backbone. Structural analogs and related fluorinated sulfonamides, however, offer insights into its likely properties .
Properties
CAS No. |
70225-22-8 |
|---|---|
Molecular Formula |
C20H32F18N4O8S3 |
Molecular Weight |
894.7 g/mol |
IUPAC Name |
trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate |
InChI |
InChI=1S/2C10H16F9N2O2S.H2O4S/c2*1-21(2,3)6-4-5-20-24(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17;1-5(2,3)4/h2*20H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
DENZIOFHNROMAE-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate typically involves multiple steps, starting with the preparation of the nonafluorobutylsulfonylamino precursor. This precursor is then reacted with a propylamine derivative under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive molecule in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate involves its interaction with specific molecular targets and pathways. The nonafluorobutylsulfonylamino group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Sulfonamide Derivatives
Compounds with perfluorinated alkyl chains and sulfonamide groups are well-studied for their thermal stability, surface activity, and chemical inertness. Below is a comparative analysis:
Key Findings :
- The target compound’s shorter perfluorobutyl chain (vs. PFOSA’s C8F17) likely reduces bioaccumulation risks while retaining thermal stability .
- The sulfate counterion may enhance water solubility compared to chloride-based quaternary ammonium salts .
Quaternary Ammonium Salts with Fluorinated Moieties
Trimethylammonium-based ionic liquids with fluorinated tails are valued for low volatility and high polarity. For example:
- [Bis(trifluoroacetoxy)iodo]Benzene : A hypervalent iodine reagent used in oxidative synthesis. Unlike the target compound, it lacks a cationic head but shares fluorine-driven reactivity.
Thermal Stability Trends: Fluorinated quaternary ammonium salts generally exhibit higher thermal stability (>200°C) than non-fluorinated analogs due to strong C–F bonds and reduced intermolecular interactions .
Pharmaceutical Relevance of Fluorinated Compounds
Fluorine atoms enhance metabolic stability and bioavailability in drug candidates. For instance:
- Perfluorinated Sulfonamides : Used in protein-binding studies due to their inertness and predictable interactions.
The target compound’s sulfonylamino group and fluorine content suggest possible utility in drug delivery systems, though direct pharmacological data are lacking.
Biological Activity
Trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium sulfate, commonly referred to as a quaternary ammonium compound with fluorinated side chains, has garnered attention due to its unique biological activities and potential applications in various fields including biomedicine and environmental science. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Molecular Structure:
- Molecular Formula: C10H16ClF9N2O2S
- Molecular Weight: 392.76 g/mol
- CAS Number: 104520
The compound features a trimethylammonium group attached to a propyl chain that is further substituted with a nonafluorobutyl sulfonamide moiety. This structure imparts significant hydrophobic characteristics due to the fluorinated segments.
Antimicrobial Properties
Research has demonstrated that quaternary ammonium compounds (QACs), including trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium sulfate, exhibit notable antimicrobial activity. The mechanism of action is primarily attributed to their ability to disrupt microbial cell membranes.
- Case Study 1: A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various QACs against Gram-positive and Gram-negative bacteria. The results indicated that compounds with longer fluorinated chains showed enhanced antibacterial effects compared to their non-fluorinated counterparts .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trimethyl-[3-(nonafluorobutylsulfonylamino)propyl]azanium sulfate | 0.5 µg/mL |
| Benzalkonium Chloride | 1.0 µg/mL |
Cytotoxicity and Safety Profile
While the antimicrobial properties are promising, the cytotoxicity of such compounds remains a concern. Studies have assessed the cytotoxic effects on mammalian cells.
- Case Study 2: An in vitro study examined the cytotoxicity of various QACs on human epithelial cells. The findings indicated that while trimethyl-[3-(nonafluorobutylsulfonylamino)propyl]azanium sulfate exhibited some level of cytotoxicity at higher concentrations (≥ 100 µg/mL), it was significantly lower compared to other commonly used disinfectants .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 50 | 85 |
| 100 | 60 |
Environmental Impact
The environmental persistence of fluorinated compounds raises concerns about their ecological effects. Research indicates that these compounds can accumulate in aquatic environments and potentially affect wildlife.
- Case Study 3: A risk assessment conducted by the EPA highlighted the bioaccumulation potential of perfluoroalkyl substances (PFAS), including derivatives of trimethyl-[3-(nonafluorobutylsulfonylamino)propyl]azanium sulfate. The study emphasized the need for further research into their long-term environmental impacts .
The biological activity of trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium sulfate can be attributed to several mechanisms:
- Membrane Disruption: The cationic nature allows it to interact with negatively charged bacterial membranes leading to cell lysis.
- Protein Denaturation: It may cause denaturation of proteins within microbial cells disrupting metabolic functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
